Chemoselective Selenation/Reduction Yield vs. Inert Cinnamide Analogs
Under standardized Woollins' reagent conditions, N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide underwent chemoselective selenation/reduction to the corresponding benzoselenoamide in good yield [1]. In contrast, structurally analogous cinnamides (compounds 7–9 in the study) bearing an α,β-unsaturated carbonyl showed no conversion (<5% product detected) under identical conditions [1]. This binary reactivity difference establishes the target compound as a competent substrate for this synthetically valuable transformation, whereas close analogs are non-starters.
| Evidence Dimension | Chemoselective selenation/reduction conversion yield |
|---|---|
| Target Compound Data | Good yield (isolated, exact % not reported in abstract but described as 'good') |
| Comparator Or Baseline | Cinnamide analogs (compounds 7–9): no reaction (<5% conversion) |
| Quantified Difference | Qualitative difference: productive vs. non-productive substrate |
| Conditions | Woollins' reagent (2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide), toluene, reflux, as per Hua et al. 2021 |
Why This Matters
Researchers requiring a reliable substrate for Woollins' reagent-mediated selenation must select the 2-oxo-2-phenylethyl benzamide scaffold over cinnamide analogs to achieve any product formation.
- [1] Hua G, Carpenter-Warren CL, Cordes DB, Slawin AMZ, Woollins JD. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. 2021; 26(8):2367. View Source
